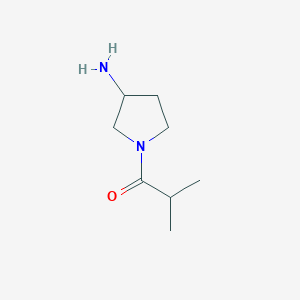
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one
Übersicht
Beschreibung
The compound "1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one" is a chemical entity that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the one-pot, four-component condensation described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives . This method is characterized by high yields, short reaction times, and environmentally friendly procedures. Similarly, the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides also highlights a one-pot approach that could potentially be adapted for the synthesis of "1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one" .
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation, as demonstrated in the analysis of a novel phthalide derivative . These methods provide detailed information on the crystalline structure, geometrical parameters, and electronic properties, which are essential for understanding the molecular conformation and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be estimated through theoretical calculations, such as those performed using the DFT method at the B3LYP level with various basis sets . These studies include the investigation of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which can be applied to predict the reactivity of "1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic properties, HOMO and LUMO energies, and antioxidant activities, can be calculated and evaluated using methods like the Folin-Ciocalteu’s method for total phenolic content and various assays for antioxidant activity . These properties are crucial for understanding the behavior of the compound under study and its potential applications.
Wissenschaftliche Forschungsanwendungen
Overview
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one serves as a significant compound in various scientific research domains, demonstrating its versatility and importance across different fields. The following sections provide insights into its applications, excluding drug use, dosage, and side effects as per the requirements.
Pharmacological and Biological Research
In pharmacological and biological research, compounds structurally related to 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one, such as aminoxyl radicals, have been evaluated for their toxicity and mutagenicity. Studies have found these radicals to possess very low toxicity and to be non-mutagenic, supporting their safety in potential therapeutic applications (Sosnovsky, 1992). Similarly, other related compounds have been examined for their pharmacokinetics, pharmacodynamics, and analytical methods, indicating the compound's implications in understanding drug metabolism and developing novel therapeutic agents (Sharma et al., 2021).
Bio-based Chemical Production
The exploration of amino acids derived from various agricultural byproducts as feedstocks for producing bio-based chemicals highlights the potential of compounds like 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one in sustainable chemical manufacturing. Such research underscores the feasibility of utilizing these compounds in producing significant market-sized bio-based chemicals, including N-methylpyrrolidone, from amino acids, presenting a sustainable alternative to petrochemical-based production processes (Lammens et al., 2012).
Food Flavor and Preservation
In the food industry, research into branched aldehydes from amino acids has revealed the importance of compounds like 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one in developing and understanding food flavors. These studies provide valuable insights into controlling the formation of desired flavor compounds, thereby enhancing food quality and consumer satisfaction (Smit et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)8(11)10-4-3-7(9)5-10/h6-7H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFPVNLLUFKXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610557 | |
| Record name | 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
CAS RN |
833483-47-9 | |
| Record name | 1-(3-Amino-1-pyrrolidinyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833483-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)










